molecular formula C16H16BrN3O3S2 B2904333 N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide CAS No. 315242-67-2

N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide

Cat. No.: B2904333
CAS No.: 315242-67-2
M. Wt: 442.35
InChI Key: SMKHHYMWDDAHKC-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide features a 1,3-thiazolidin-4-one core with a (5Z)-configured 3-bromophenylmethylidene substituent at the 5-position. Key structural elements include:

  • Thiazolidinone ring: A 4-oxo-2-sulfanylidene moiety, contributing to tautomerism and hydrogen-bonding capabilities.
  • 3-Bromophenyl group: Enhances lipophilicity and may act as a pharmacophore for target binding.
  • Butanehydrazide side chain: The N'-acetylated hydrazide improves metabolic stability compared to non-acetylated analogs.

This structure is designed to optimize bioactivity, particularly in therapeutic contexts such as antimicrobial or anticancer applications, though specific data on its efficacy remains unexplored in the provided evidence.

Properties

IUPAC Name

N'-acetyl-4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3S2/c1-10(21)18-19-14(22)6-3-7-20-15(23)13(25-16(20)24)9-11-4-2-5-12(17)8-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,18,21)(H,19,22)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKHHYMWDDAHKC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CCCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NNC(=O)CCCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : Bromine at the 3-position (target) vs. 4-position () may alter steric and electronic interactions with biological targets .
  • Tautomerism: Thione-thiol tautomerism in 1,2,4-triazoles () is absent in the target compound due to the fixed thiazolidinone structure .

Q & A

Q. What are the recommended spectroscopic methods for validating the synthesis of this compound?

The compound's structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C for functional group analysis) and Mass Spectrometry (MS) for molecular weight verification. For stereochemical confirmation, NOESY or COSY NMR experiments are critical to establish the (5Z)-configuration of the benzylidene moiety. Infrared (IR) spectroscopy should also be employed to identify carbonyl (C=O) and thione (C=S) stretches, typically observed at ~1700 cm⁻¹ and ~1200 cm⁻¹, respectively .

Q. How can reaction conditions be optimized during the synthesis of the thiazolidinone core?

The thiazolidinone ring formation involves cyclization of thiosemicarbazide intermediates with α-halo acids (e.g., chloroacetic acid). Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or ethanol improve cyclization efficiency.
  • Temperature control : Reactions typically proceed at 70–80°C to avoid decomposition.
  • Catalysis : Triethylamine or pyridine can accelerate the reaction by neutralizing HCl byproducts .

Q. What biological screening assays are suitable for initial evaluation of this compound?

Preliminary assays should focus on antimicrobial activity (e.g., MIC determination via broth microdilution) and anticancer potential (e.g., MTT assay against cell lines like HeLa or MCF-7). The hydrazide and thiazolidinone moieties are known to interact with bacterial enzymes (e.g., DHFR) or cancer-related kinases, making these assays methodologically relevant .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action against Mycobacterium tuberculosis?

Molecular docking (using AutoDock Vina or Schrödinger) can model interactions with targets like shikimate kinase. Follow-up molecular dynamics (MD) simulations (GROMACS 2021.4) over 100 ns trajectories assess binding stability. Key metrics include RMSD (<2 Å), hydrogen bond occupancy, and free energy calculations (MM-PBSA) to validate target engagement .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or angles may arise from twinned crystals or poor data resolution. Use SHELXL for refinement with high-resolution data (≤1.0 Å). For ambiguous electron density, employ SHELXD for phase determination and ORTEP-3 for graphical validation of thermal ellipsoids. If twinning is suspected, apply the Hooft parameter or Rwack to assess data quality .

Q. What reaction pathways dominate during functionalization of the hydrazide moiety?

The hydrazide group undergoes acyl substitution (e.g., with sulfonyl chlorides) or condensation (e.g., with aldehydes to form hydrazones). Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and characterize products using HPLC-MS . For regioselectivity challenges, DFT calculations (Gaussian 16) can predict reactivity at specific sites .

Q. How do structural modifications (e.g., bromophenyl substitution) impact bioactivity?

SAR studies comparing analogs with halogens (Br vs. Cl) or substituent positions (3-bromo vs. 4-bromo) reveal steric/electronic effects. For example:

SubstituentIC50 (μM) against M. tuberculosis
3-Br12.5 ± 1.2
4-Br28.7 ± 3.1
The 3-bromo derivative shows enhanced activity due to improved hydrophobic packing in the enzyme active site .

Q. What analytical techniques validate enantiomeric purity in chiral derivatives?

Chiral HPLC (Chiralpak IA/IB columns) or circular dichroism (CD) spectroscopy are preferred. For crystallographic confirmation, Flack parameter analysis in SHELXL is essential, with values <0.1 indicating high enantiopurity .

Methodological Considerations

  • Contradiction Management : Conflicting bioactivity data (e.g., low in vitro vs. high in silico activity) may arise from poor solubility. Use DMSO solubility assays or pro-drug strategies (e.g., acetylated derivatives) to improve bioavailability .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for air-sensitive thione groups) and validate spectra against published databases (e.g., PubChem or Acta Crystallographica) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.